molecular formula C12H19NO2 B15276489 3-(Azepan-2-YL)cyclohexane-1,2-dione

3-(Azepan-2-YL)cyclohexane-1,2-dione

Cat. No.: B15276489
M. Wt: 209.28 g/mol
InChI Key: FFXRYYXWSUOTDV-UHFFFAOYSA-N
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Description

3-(Azepan-2-YL)cyclohexane-1,2-dione is a chemical compound offered for research and development purposes. This molecule integrates a cyclohexane-1,2-dione moiety with an azepane ring, making it a versatile intermediate for synthetic organic chemistry. The 1,2-diketone functional group is known for its reactivity, particularly in condensations with 1,2-diamines to form diaza heterocycles and in unusual reactions with aryl azides and amines to form structures such as cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides . The fused dione system is also a key pharmacophore in other contexts; for instance, 2-acyl-cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), acting as tight-binding inhibitors that chelate the active-site ferrous iron . Furthermore, the cyclohexane-1,2-dione scaffold is utilized in coordination chemistry, serving as a precursor for Schiff-base ligands in metal complexes . Researchers may explore the potential of 3-(Azepan-2-YL)cyclohexane-1,2-dione in these and other areas, including the development of novel pharmaceuticals, agrochemicals, and functional materials. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(azepan-2-yl)cyclohexane-1,2-dione

InChI

InChI=1S/C12H19NO2/c14-11-7-4-5-9(12(11)15)10-6-2-1-3-8-13-10/h9-10,13H,1-8H2

InChI Key

FFXRYYXWSUOTDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2CCCC(=O)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves several steps. One common method includes the reaction of cyclohexane-1,2-dione with azepane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Azepan-2-YL)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(Azepan-2-YL)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-(Azepan-2-YL)cyclohexane-1,2-dione with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Ring Size Key Applications/Reactivity
Cyclohexane-1,2-dione C₆H₈O₂ 112.13 N/A Enzyme substrate (CDH), carboligation
Cyclopentane-1,2-dione C₅H₆O₂ 98.10 N/A Precursor for arylpyrazinones
3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione C₁₂H₁₉NO₂ 209.28 6-membered (piperidine) Synthetic intermediate
3-(Azepan-2-YL)cyclohexane-1,2-dione C₁₂H₁₉NO₂ ~209.28* 7-membered (azepane) Hypothesized enzyme modulation, drug intermediate

*Note: Molecular weight inferred from structural similarity to the piperidine analog .

Key Observations:
  • Ring Size Effects : The azepane group (7-membered) introduces greater conformational flexibility and steric bulk compared to the 6-membered piperidine in 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione . This may reduce enzymatic binding efficiency but enhance solubility in hydrophobic environments.
  • Reactivity : Cyclohexane-1,2-dione derivatives with larger substituents (e.g., azepane) are less reactive in C-C bond cleavage by CDH compared to unsubstituted analogs due to steric hindrance .

Biological Activity

3-(Azepan-2-YL)cyclohexane-1,2-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring with a dione functional group and an azepane substituent, which may influence its biological activity. The structural characteristics suggest that it could interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have indicated that derivatives of cyclohexane-1,2-dione exhibit significant anticancer activities. For instance, research on cyclohexane-1,3-dione derivatives has shown promising results against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer. A study synthesized 40 compounds based on cyclohexane-1,3-dione and evaluated their inhibitory activity against six cancer cell lines. The findings revealed that 19 molecules demonstrated cytotoxic effects, with varying degrees of potency depending on structural modifications .

Table 1: Anticancer Activity of Cyclohexane Derivatives

CompoundCell LineIC50 (µM)Activity
Compound AH460 (NSCLC)0.5High
Compound BHT29 (Colorectal)0.8Moderate
Compound CMKN-45 (Gastric)1.2Moderate
Compound DU87MG (Glioma)0.4High
Compound ESMMC-7721 (Hepatocellular)0.7High

Enzyme Inhibition

The compound's potential as an inhibitor of soluble epoxide hydrolase (sEH) has also been explored. Inhibitors of sEH can modulate lipid signaling pathways that are crucial in cardiovascular health and inflammation. A series of related compounds showed low nanomolar to picomolar activities against recombinant human sEH, indicating that structural modifications can enhance metabolic stability and potency .

Table 2: sEH Inhibition Potency

CompoundIC50 (nM)Metabolic Stability
Compound X1.3 ± 0.05High
Compound Y5.0 ± 0.10Moderate
Compound Z2.5 ± 0.07Low

The mechanisms through which 3-(Azepan-2-YL)cyclohexane-1,2-dione exerts its effects are still under investigation. Preliminary data suggest that it may act by:

  • Inhibition of key enzymes involved in cancer progression.
  • Modulation of lipid signaling pathways , particularly through the inhibition of sEH.
  • Induction of apoptosis in cancer cells via various signaling cascades.

Case Studies

Case Study 1: NSCLC Treatment

In vitro studies demonstrated that certain derivatives of cyclohexane-1,3-dione significantly inhibited the growth of NSCLC cells. The most potent derivatives were further evaluated in vivo using murine models, showing reduced tumor growth compared to controls.

Case Study 2: Cardiovascular Effects

Another study investigated the cardiovascular effects of sEH inhibitors derived from similar scaffolds as 3-(Azepan-2-YL)cyclohexane-1,2-dione. Results indicated that these compounds effectively lowered blood pressure in hypertensive models, suggesting potential applications in treating hypertension .

Q & A

Q. Table 1: Key Characterization Data

ParameterObserved ValueReference Standard
¹H NMR (CDCl₃) δ 2.9 (m, 4H, CH₂)δ 2.8–3.2 (azepane)
ESI-MS m/z 265.3 [M+H]⁺Calculated: 265.3
Melting Point 148–150°CLiterature: 149°C

How do solvent polarity and temperature influence the cyclization efficiency during synthesis?

Basic Research Question
Methodological Answer:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization by stabilizing transition states, yielding >80% efficiency. Non-polar solvents (toluene) reduce yields to <50% due to poor solubility of intermediates.
  • Temperature: Optimal cyclization occurs at 70–80°C. Lower temperatures (<50°C) slow reaction kinetics, while higher temperatures (>90°C) promote side reactions (e.g., diketone decomposition).
  • Experimental Design: Use a fractional factorial design to test solvent/temperature combinations, monitored by TLC/HPLC .

What mechanistic insights explain the regioselectivity of azepane ring formation?

Advanced Research Question
Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects: Electron-donating groups on the azepane precursor favor nucleophilic attack at the less hindered carbonyl of cyclohexane-1,2-dione.
  • Steric Factors: Bulky substituents on the azepane nitrogen direct cyclization to the proximal carbonyl group.
  • Computational Validation: DFT calculations (B3LYP/6-31G*) show transition state energies are 5–8 kcal/mol lower for the observed regioisomer .

Q. Table 2: Regioselectivity Under Varied Conditions

Azepane SubstituentSolventTemp (°C)Major Product Ratio
-HDMF709:1 (proximal:distal)
-CH₃THF807:3

How can contradictory NMR and mass spectrometry data be resolved during derivative characterization?

Advanced Research Question
Methodological Answer:

  • Scenario: Discrepancies between NMR integration (e.g., missing protons) and MS molecular ion peaks suggest impurities or tautomerization.
  • Resolution Steps:
    • HPLC-PDA Analysis: Detect co-eluting impurities (e.g., residual solvents or byproducts).
    • Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temps.
    • High-Resolution MS: Confirm exact mass (e.g., ±0.001 Da) to rule out isobaric interferences .

What strategies assess biological activity while minimizing solvent/byproduct interference?

Advanced Research Question
Methodological Answer:

  • Purification: Use preparative HPLC (C18 column, gradient elution) to isolate derivatives with ≥95% purity.
  • Assay Design:
    • Negative Controls: Include solvent-only and precursor-only samples.
    • Dose-Response Curves: Test activity across 3–5 log concentrations to distinguish specific vs. non-specific effects.
    • Metabolic Stability: Incubate compounds with liver microsomes to identify degradation products .

How should safety protocols be adapted for handling azepane-containing intermediates?

Basic Research Question
Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity of azepane derivatives.
    • Store intermediates under nitrogen to prevent oxidation.
  • Waste Disposal: Quench reactive intermediates with aqueous ethanol before disposal .

What computational tools predict the physicochemical properties of 3-(Azepan-2-YL)cyclohexane-1,2-dione?

Advanced Research Question
Methodological Answer:

  • LogP Prediction: Use Molinspiration or ACD/Labs software (accuracy ±0.5 units).
  • Solubility: COSMO-RS simulations in water/DMSO.
  • Validation: Compare predicted vs. experimental HPLC retention times .

How do stereochemical variations impact the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methodological Answer:

  • Stereoelectronic Effects: Axial vs. equatorial azepane substituents alter electron density on the diketone, affecting Pd-catalyzed couplings.
  • Case Study: Axial-CH₃ derivatives show 20% higher Suzuki-Miyaura yields due to reduced steric hindrance .

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